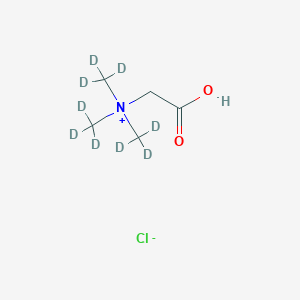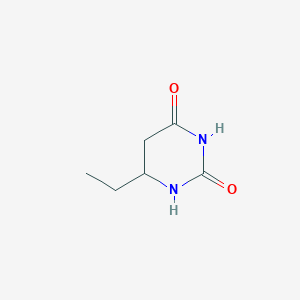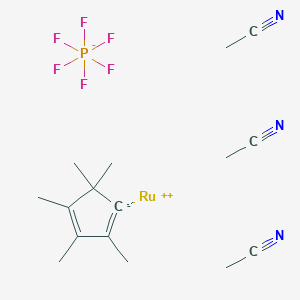
(2,3,4,5,5-Pentamethylcyclopenta-1,3-dien-1-yl)rutheniumylium tris(acetonitrile) hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate is an organoruthenium compound widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of a suitable base, followed by the addition of hexafluorophosphoric acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction forms a six-membered ring by the trimerization of alkynes.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, silanes, and various organic solvents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include α-vinylsilanes from hydrosilylation, substituted benzene derivatives from cyclotrimerization, and various cyclic compounds from cycloaddition reactions .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate involves its ability to coordinate with other molecules and facilitate the transfer of electrons. This coordination enables the formation of new chemical bonds, making it an effective catalyst in various reactions. The compound’s molecular targets and pathways include unsaturated carbon-carbon bonds and other reactive intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris (acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium(II) chloride
- Chloro (pentamethylcyclopentadienyl)ruthenium(II) tetramer
Uniqueness
Pentamethylcyclopentadienyltris (acetonitrile)ruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to form stable complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .
Eigenschaften
Molekularformel |
C16H24F6N3PRu |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+2 |
InChI-Schlüssel |
SBJGDDVJLVBLAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


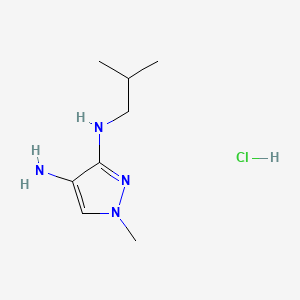
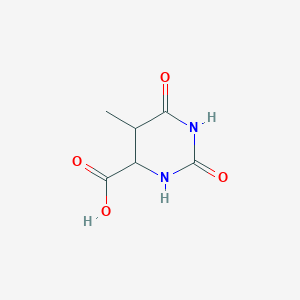
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
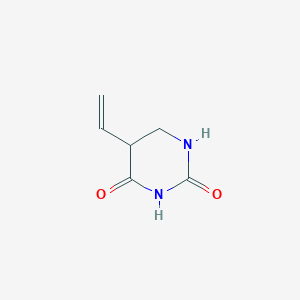

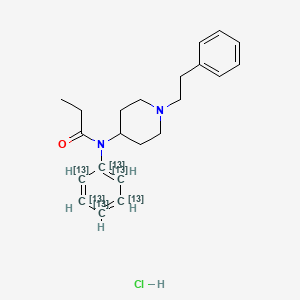

-](/img/structure/B12349736.png)
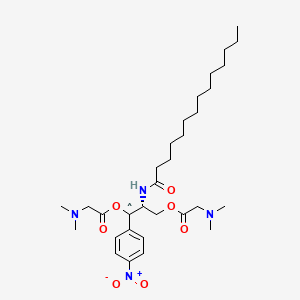
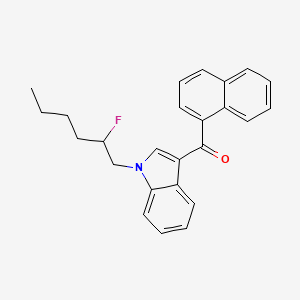
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
